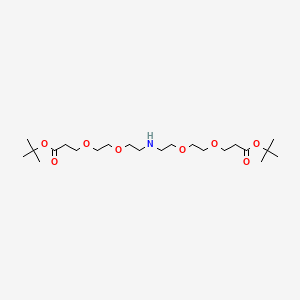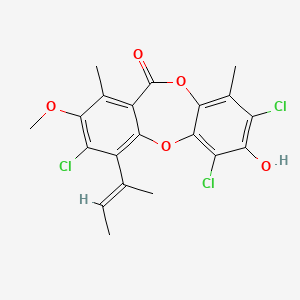
N-(Propargyl-PEG4-carbonyl)-N-bis(PEG1-methyl ester)
Übersicht
Beschreibung
N-(Propargyl-PEG4-carbonyl)-N-bis(PEG1-methyl ester) is a synthetic compound that belongs to the class of polyethylene glycol (PEG) derivatives. These compounds are known for their versatility and are widely used in various fields, including chemistry, biology, and medicine. The compound features a propargyl group, which is an alkyne functional group, and multiple PEG chains, which enhance its solubility and biocompatibility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Propargyl-PEG4-carbonyl)-N-bis(PEG1-methyl ester) typically involves the following steps:
Activation of PEG Chains: The PEG chains are first activated using a suitable reagent, such as N-hydroxysuccinimide (NHS) or carbonyldiimidazole (CDI), to form PEG-NHS or PEG-CDI intermediates.
Coupling with Propargylamine: The activated PEG chains are then reacted with propargylamine under mild conditions to form the propargyl-PEG intermediates.
Formation of the Final Compound: The propargyl-PEG intermediates are further reacted with PEG-methyl ester under appropriate conditions to yield N-(Propargyl-PEG4-carbonyl)-N-bis(PEG1-methyl ester).
Industrial Production Methods
In an industrial setting, the production of N-(Propargyl-PEG4-carbonyl)-N-bis(PEG1-methyl ester) involves large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Purification techniques such as column chromatography and recrystallization are employed to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Propargyl-PEG4-carbonyl)-N-bis(PEG1-methyl ester) can undergo various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form carbonyl or carboxyl derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The PEG chains can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles, such as amines or thiols, can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl or carboxyl derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of PEG derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-(Propargyl-PEG4-carbonyl)-N-bis(PEG1-methyl ester) has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the formulation of cosmetics, coatings, and adhesives due to its biocompatibility and solubility.
Wirkmechanismus
The mechanism of action of N-(Propargyl-PEG4-carbonyl)-N-bis(PEG1-methyl ester) involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with proteins, nucleic acids, and cell membranes, modifying their properties and functions.
Pathways Involved: It can influence cellular pathways related to drug delivery, signal transduction, and molecular recognition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(Propargyl-PEG4-carbonyl)-N-bis(PEG2-methyl ester)
- N-(Propargyl-PEG4-carbonyl)-N-bis(PEG3-methyl ester)
- N-(Propargyl-PEG4-carbonyl)-N-bis(PEG5-methyl ester)
Uniqueness
N-(Propargyl-PEG4-carbonyl)-N-bis(PEG1-methyl ester) is unique due to its specific PEG chain length and the presence of a propargyl group. This combination provides distinct solubility, biocompatibility, and reactivity properties, making it suitable for various applications in research and industry.
Eigenschaften
IUPAC Name |
methyl 3-[2-[2-(3-methoxy-3-oxopropoxy)ethyl-[3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]propanoyl]amino]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H41NO11/c1-4-10-31-16-18-35-20-21-36-19-17-34-11-5-22(26)25(8-14-32-12-6-23(27)29-2)9-15-33-13-7-24(28)30-3/h1H,5-21H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIALVYXFZVDJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOCCN(CCOCCC(=O)OC)C(=O)CCOCCOCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001110321 | |
| Record name | 4,11,14,17,20-Pentaoxa-7-azatricos-22-ynoic acid, 7-[2-(3-methoxy-3-oxopropoxy)ethyl]-8-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001110321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2112732-01-9 | |
| Record name | 4,11,14,17,20-Pentaoxa-7-azatricos-22-ynoic acid, 7-[2-(3-methoxy-3-oxopropoxy)ethyl]-8-oxo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2112732-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,11,14,17,20-Pentaoxa-7-azatricos-22-ynoic acid, 7-[2-(3-methoxy-3-oxopropoxy)ethyl]-8-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001110321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















